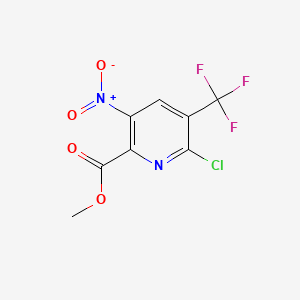
Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate: is a chemical compound characterized by its molecular structure, which includes a chloro group, a nitro group, and a trifluoromethyl group attached to a picolinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate typically involves multiple steps, starting with the appropriate precursors. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its trifluoromethyl group can enhance the binding affinity to biological targets.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs with anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a flame retardant and in material science.
Mechanism of Action
The mechanism by which Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to the desired biological effect.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Methyl 6-bromo-3-nitro-5-(trifluoromethyl)picolinate
Methyl 6-fluoro-3-nitro-5-(trifluoromethyl)picolinate
Uniqueness: Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. Its chloro and nitro groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H4ClF3N2O4 |
|---|---|
Molecular Weight |
284.57 g/mol |
IUPAC Name |
methyl 6-chloro-3-nitro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H4ClF3N2O4/c1-18-7(15)5-4(14(16)17)2-3(6(9)13-5)8(10,11)12/h2H,1H3 |
InChI Key |
HFTMZMKBZZLUTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















